7-(3,4-dichlorophenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3,4-dichlorophenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with various functional groups such as dichlorophenyl, methyl, pyridinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 2-thiophenecarboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized with 3-aminopyridine and methyl isocyanate under reflux conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dichlorophenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(3,4-dichlorophenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibition properties and potential anticancer activity.
Uniqueness
7-(3,4-dichlorophenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorophenyl and thiophenyl substitutions enhance its binding affinity to target proteins, making it a potent inhibitor in various biological assays.
Properties
CAS No. |
537663-26-6 |
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Molecular Formula |
C22H16Cl2N6OS |
Molecular Weight |
483.4g/mol |
IUPAC Name |
7-(3,4-dichlorophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H16Cl2N6OS/c1-12-18(21(31)27-14-4-2-8-25-11-14)19(13-6-7-15(23)16(24)10-13)30-22(26-12)28-20(29-30)17-5-3-9-32-17/h2-11,19H,1H3,(H,27,31)(H,26,28,29) |
InChI Key |
HYIDLGGHDGMHED-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CN=CC=C5 |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CN=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CN=CC=C5 |
Origin of Product |
United States |
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